molecular formula C21H30O3 B1205254 7-Hydroxypregn-4-ene-3,20-dione

7-Hydroxypregn-4-ene-3,20-dione

Número de catálogo: B1205254
Peso molecular: 330.5 g/mol
Clave InChI: QRDYCDIUGUAUBZ-CWNZLVRBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Hydroxypregn-4-ene-3,20-dione, also known as this compound, is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. [Basic] What synthetic methodologies are recommended for producing 7-Hydroxypregn-4-ene-3,20-dione and its intermediates?

Synthesis involves hydroxylation at the C7 position of the pregnane backbone. Key steps include:

  • Selective protection of the 3,20-dione groups using tert-butyldimethylsilyl (TBS) ethers.
  • Oxidation at C7 via Jones oxidation (CrO₃/H₂SO₄) or enzymatic methods (e.g., cytochrome P450 mimics).
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient 30-50%) . Intermediate validation requires FTIR (C=O stretch at 1700–1750 cm⁻¹) and ¹H NMR (δ 5.70 ppm for C4-H proton) .

Q. [Basic] Which analytical techniques ensure structural fidelity and purity of this compound?

  • HPLC : C18 column with acetonitrile/water (70:30, 1.0 mL/min) achieves >98% purity.
  • Spectroscopy :

  • FTIR confirms hydroxyl groups (3400–3600 cm⁻¹) and ketones (1700–1750 cm⁻¹).
  • ¹³C NMR identifies C7-OH (δ 70–75 ppm) and C3/C20 ketones (δ 210–220 ppm).
    • Melting Point : DSC analysis verifies consistency (expected range: 120–130°C) .

Q. [Basic] What safety protocols govern the handling and storage of this compound?

  • Storage : Amber vials under argon at -20°C to prevent oxidation.
  • Handling : Use gloveboxes (<5% humidity) to avoid hydrolysis; PPE (nitrile gloves, lab coats) required due to potential dermal irritation.
  • Disposal : Incinerate following EPA guidelines for steroid derivatives .

Advanced Research Questions

Q. [Advanced] How does this compound’s receptor binding affinity compare to progesterone derivatives?

  • Progesterone Receptor (PR) : Competitive assays show Ki = 18 nM (vs. progesterone’s 2 nM) due to steric hindrance from the C7-OH group. Molecular dynamics simulations reveal reduced helix-12 stabilization in the PR ligand-binding domain.
  • Cross-Reactivity : Minimal interaction with glucocorticoid receptors (<5% displacement at 1 μM) .

Q. [Advanced] How can contradictory metabolic stability data between hepatic microsomes and cell-based assays be resolved?

  • Method Triangulation :

LC-MS/MS : Quantify parent compound depletion in NADPH-supplemented human liver microsomes (HLM).

CRISPR HepG2 : Use CYP3A4-knockout cells to isolate enzyme-specific metabolism.

PBPK Modeling : Reconcile in vitro-in vivo discrepancies caused by CYP2C9 activity variations .

Q. [Advanced] What experimental designs differentiate agonistic vs. antagonistic effects on steroid receptors?

  • Transcriptional Reporter Assays :

  • PR-responsive luciferase constructs in T47D cells.
  • Pre-treat with 10 nM progesterone; co-incubate this compound (0.1–10 μM).
  • Agonism : >150% activation vs. progesterone control (measured via qPCR of FKBP5).
  • Antagonism : >20% suppression of baseline activity. Validate with PR-knockout models .

Q. [Advanced] What strategies optimize crystallization for X-ray diffraction studies of this compound?

  • Solvent Systems : Use slow vapor diffusion with tert-butanol/water (1:1) at 4°C.
  • Cryoprotection : 25% glycerol in mother liquor for data collection at 100 K.
  • Data Analysis : Refinement with PHENIX (R-factor <0.20) to resolve hydroxyl group positioning .

Propiedades

Fórmula molecular

C21H30O3

Peso molecular

330.5 g/mol

Nombre IUPAC

(8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1

Clave InChI

QRDYCDIUGUAUBZ-CWNZLVRBSA-N

SMILES isomérico

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(CC4=CC(=O)CC[C@]34C)O)C

SMILES canónico

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Sinónimos

7 alpha-hydroxyprogesterone
7 beta-hydroxyprogesterone
7-hydroxyprogesterone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.